Cinnamyl Alcohol

Chinese Name
肉桂醇
English Name
Cinnamyl Alcohol
标识符
CAS No.
104-54-1
Molecular Formula
C9H10O
Molecular Weight
134.1780
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
79%
62/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled62
druglikeness.missing16
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
134.1800
druglikeness.valid
TPSA
TPSA
20.2300
druglikeness.valid
pKa_acidic
pKa_acidic
15.0800
druglikeness.valid
pKa_basic
pKa_basic
-
LogP
LogP
1.9600
druglikeness.valid
LogD
LogD
1.7600
druglikeness.valid
HBA
HBA
1
druglikeness.valid
water_solubility
water_solubility
1900.0000
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
High
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
High
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
Widespread
druglikeness.valid
blood_brain_barrier
blood_brain_barrier
Permeable
druglikeness.valid
placental_barrier
placental_barrier
Permeable
druglikeness.valid
milk_secretion
milk_secretion
Unknown
druglikeness.valid
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
No
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
No
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
Yes
druglikeness.valid
UGT1A3_substrate
UGT1A3_substrate
No
druglikeness.valid
UGT1A4_substrate
UGT1A4_substrate
No
druglikeness.valid
UGT1A6_substrate
UGT1A6_substrate
No
druglikeness.valid
UGT1A9_substrate
UGT1A9_substrate
No
druglikeness.valid
Ames_test
Ames_test
Negative
druglikeness.valid
micronucleus_test
micronucleus_test
Negative
druglikeness.valid
chromosomal_aberration
chromosomal_aberration
No
druglikeness.valid
DNA_damage
DNA_damage
No
druglikeness.valid
carcinogenicity
carcinogenicity
No
druglikeness.valid
LD50_oral
LD50_oral
2000.0000
druglikeness.valid
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
No
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
No
druglikeness.valid
neurotoxicity
neurotoxicity
No
druglikeness.valid
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
No
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
No
druglikeness.valid
BCRP_substrate
BCRP_substrate
No
druglikeness.valid
BCRP_inhibitor
BCRP_inhibitor
No
druglikeness.valid
OATP1B1_substrate
OATP1B1_substrate
No
druglikeness.valid
OATP1B1_inhibitor
OATP1B1_inhibitor
No
druglikeness.valid
OATP1B3_substrate
OATP1B3_substrate
No
druglikeness.valid
OATP1B3_inhibitor
OATP1B3_inhibitor
No
druglikeness.valid
drug_induced_liver_injury
drug_induced_liver_injury
No
druglikeness.valid
QT_prolongation
QT_prolongation
No
druglikeness.valid
skin_sensitization
skin_sensitization
Yes
druglikeness.valid
respiratory_toxicity
respiratory_toxicity
No
druglikeness.valid
reproductive_toxicity
reproductive_toxicity
No
druglikeness.valid
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
null
druglikeness.valid
Skin_Sens
Skin_Sens
Yes
druglikeness.valid
Resp_Sens
Resp_Sens
No
druglikeness.valid
Photo_tox
Photo_tox
No
druglikeness.valid
Ser_ALK
Ser_ALK
null
druglikeness.valid
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
2型糖尿病
Type 2 Diabetes Mellitus
Corresponding Targets:
肥胖症
Obesity
Corresponding Targets:
炎症性疾病
Inflammatory disease
Corresponding Targets:
抗真菌
Antifungal
Corresponding Targets:
氧化应激相关疾病
Oxidative Stress-Related Diseases
Corresponding Targets:
Plant Sources
相关化合物

Boeravinone B
Boeravinone B
CAS号:114567-34-9
分子式:C17H12O6
分子量:312.2770

Kushenol L
Kushenol L
CAS号:101236-50-4
分子式:C25H28O7
分子量:440.4920

Boeravinone E
Boeravinone E
CAS号:137787-00-9
分子式:C17H12O7
分子量:328.2760

1-(4-Methoxycinnamoyl)pyrrole
1-(4-Methoxycinnamoyl)pyrrole
CAS号:736140-70-8
分子式:C14H13NO2
分子量:227.2630

Piperlotine D
Piperlotine D
CAS号:958296-13-4
分子式:C16H21NO4
分子量:291.3470

Methyl 3-(4-methoxyphenyl)propanoate
Methyl 3-(4-methoxyphenyl)propanoate
CAS号:15823-04-8
分子式:C11H14O3
分子量:194.2300